![molecular formula C6H11NS B13274465 6-Thia-1-azaspiro[3.4]octane](/img/structure/B13274465.png)
6-Thia-1-azaspiro[3.4]octane
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Overview
Description
6-Thia-1-azaspiro[3.4]octane is a heterocyclic compound characterized by a spirocyclic structure containing both sulfur and nitrogen atoms. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thia-1-azaspiro[3.4]octane can be achieved through multiple routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of robust and step-economic routes ensures the feasibility of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Thia-1-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, particularly targeting the nitrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Thia-1-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which 6-Thia-1-azaspiro[3.4]octane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the spirocyclic structure allow for specific binding interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions, making it a versatile compound in both research and therapeutic contexts .
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: Similar in structure but lacks the sulfur atom, resulting in different chemical properties and reactivity.
1-Oxa-6-azaspiro[3.4]octane: Contains an oxygen atom instead of sulfur, leading to variations in its chemical behavior and applications.
6-Thia-1-azaspiro[3.4]octane-6,6-dioxide:
Uniqueness: this compound stands out due to the presence of both sulfur and nitrogen in its spirocyclic structure. This combination imparts unique chemical properties, making it a valuable compound for diverse applications in chemistry, biology, medicine, and industry.
Biological Activity
6-Thia-1-azaspiro[3.4]octane, a sulfur-containing heterocyclic compound, has garnered attention due to its unique spirocyclic structure and potential biological activities. This compound, characterized by the integration of nitrogen and sulfur atoms, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₁NO₂S, with a molecular weight of approximately 145.23 g/mol. Its thiazolidine-like structure contributes significantly to its chemical reactivity and biological activity. The presence of both nitrogen and sulfur enhances its potential as a lead compound in drug discovery.
Property | Details |
---|---|
Molecular Formula | C₆H₁₁NO₂S |
Molecular Weight | 145.23 g/mol |
Structural Features | Spirocyclic, contains nitrogen and sulfur |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. The IC50 values for these activities are noteworthy:
Cell Line | IC50 (µM) |
---|---|
A549 | 0.18 |
MDA-MB-231 | 0.08 |
HeLa | 0.15 |
These results indicate that this compound could be a promising candidate for further development as an anticancer agent.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. Research has focused on its ability to bind to enzymes that play critical roles in cell signaling pathways related to proliferation and apoptosis.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : It has shown potential as a modulator of receptor activity, influencing cell signaling pathways.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against drug-sensitive strains of Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The minimum inhibitory concentrations (MIC) were determined, highlighting the compound's potential as an antitubercular agent.
Cancer Cell Line Study
In another investigation, the anticancer effects were assessed on human cancer cell lines using MTT assays to measure cell viability post-treatment with varying concentrations of the compound. The results indicated a dose-dependent response, with significant cytotoxicity observed at lower concentrations.
Properties
Molecular Formula |
C6H11NS |
---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
7-thia-1-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H11NS/c1-3-7-6(1)2-4-8-5-6/h7H,1-5H2 |
InChI Key |
HIYNBFYKTKOYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCSC2 |
Origin of Product |
United States |
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